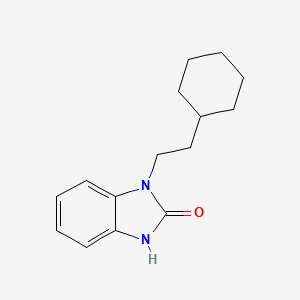

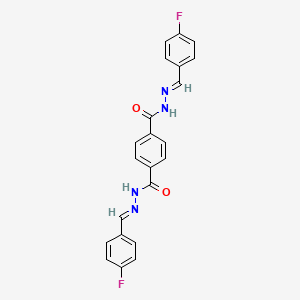

![molecular formula C16H16F2N2O2S B5569916 1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5569916.png)

1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of piperazine derivatives often involves nucleophilic substitution reactions, where different sulfonyl chlorides react with piperazines under specific conditions. For instance, the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives demonstrates the versatility of piperazine chemistry, allowing for the introduction of various functional groups, including fluorophenyl and sulfonyl moieties (Wu Qi, 2014). This methodology highlights the adaptability of piperazine compounds to different synthesis strategies, essential for creating compounds with desired biological or chemical properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by X-ray crystallography, which reveals details about their crystal system, geometry, and intermolecular interactions. For example, the crystal structure of 4-phenyl-piperazine-1-sulfonamide provides insights into the arrangement of sulfonyl and phenyl groups around the piperazine ring, showcasing a monoclinic system with specific molecular dimensions and hydrogen bonding patterns (Berredjem et al., 2010). Such analyses are crucial for understanding the physical basis of the compound's reactivity and interactions.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitutions and reactions with sulfonyl chlorides, leading to a wide range of functionalized products. These reactions are influenced by factors such as solvent, temperature, and the nature of substituents, which determine the yield and specificity of the desired products. The ability to undergo diverse chemical reactions makes piperazine derivatives valuable for synthesizing new compounds with potential biological activities.

Physical Properties Analysis

The physical properties of piperazine derivatives, including their crystalline structure, melting points, and solubility, are influenced by their molecular geometry and the nature of their functional groups. X-ray crystallography studies, such as those on 1-benzhydryl-4-phenylmethane sulfonyl piperazine, reveal the compounds' crystalline arrangements and provide a basis for predicting their physical behavior in different environments (Kumar et al., 2007).

科学的研究の応用

Antibacterial Activity

Research indicates that derivatives of piperazine, such as 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine, have shown promising antibacterial activities. These compounds were synthesized and evaluated for their effectiveness against various bacterial strains, showing that certain derivatives exhibit significant antibacterial properties at low concentrations, hinting at the potential application of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in developing new antibacterial agents (Wu Qi, 2014).

Adenosine A2B Receptor Antagonists

A study on 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, closely related to 1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, led to the development of adenosine A2B receptor antagonists. These compounds displayed subnanomolar affinity and high selectivity, highlighting their potential in therapeutic applications targeting the adenosine A2B receptor (T. Borrmann et al., 2009).

Antiproliferative Agents

Research into sulfonamide-1,2,3-triazole derivatives incorporating a dithiocarbamate moiety has revealed compounds with significant antiproliferative activity against various cancer cell lines. These findings suggest the potential of utilizing 1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine derivatives in cancer treatment (Dongjun Fu et al., 2017).

Imaging and Diagnostic Applications

1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine derivatives have been explored for their utility in positron emission tomography (PET) imaging studies. [18F]DASA-23, a derivative designed for measuring pyruvate kinase M2 levels, has been evaluated in human studies for its potential in diagnosing and studying gliomas, demonstrating the compound's application in non-invasive medical imaging (C. Patel et al., 2019).

Analytical Derivatization

In analytical chemistry, derivatives of 1-(4-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine have been synthesized for use as derivatization reagents in liquid chromatography. These compounds allow for sensitive detection of analytes, showcasing their application in enhancing analytical methodologies (Hsin‐Lung Wu et al., 1997).

特性

IUPAC Name |

1-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N2O2S/c17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)23(21,22)16-7-3-14(18)4-8-16/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWBZXPSJOFLTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643350 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Fluoro-benzenesulfonyl)-4-(4-fluoro-phenyl)-piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)

![(1R*,5R*)-3-(methylsulfonyl)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569891.png)

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)

![2-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5569905.png)

![5-bromo-N-[3-(methylthio)phenyl]nicotinamide](/img/structure/B5569915.png)